molecular formula C16H13N3O3 B2759457 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one CAS No. 2034237-43-7

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one

カタログ番号: B2759457
CAS番号: 2034237-43-7
分子量: 295.298
InChIキー: NONADLKOZQCNJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one features a hybrid structure combining two pharmacologically relevant moieties:

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A bicyclic system with a pyrazole fused to a partially saturated pyrazine ring (CAS 792163-25-8, molecular formula C₆H₉N₃) .
  • Chromen-2-one (coumarin): A benzopyrone scaffold known for its diverse biological activities, including antimicrobial and antioxidant properties .

The carbonyl group at position 5 of the tetrahydropyrazolo[1,5-a]pyrazine links it to the chromen-2-one moiety.

特性

IUPAC Name

3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(18-7-8-19-12(10-18)5-6-17-19)13-9-11-3-1-2-4-14(11)22-16(13)21/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONADLKOZQCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nucleophilic Acyl Substitution

The pyrazolo-pyrazine carboxylic acid is converted to an acyl chloride using thionyl chloride. Subsequent reaction with 3-hydroxycoumarin in the presence of a base (e.g., triethylamine) facilitates esterification. This method typically achieves 60–70% yields but requires anhydrous conditions.

Condensation via Carbodiimide Coupling

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation with the coumarin’s 3-amino derivative. While this approach offers higher regioselectivity, yields are moderate (50–65%) due to steric hindrance.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Yield Improvement Reference
Reaction Temperature 80–90°C +15%
Solvent System Dimethylformamide (DMF) +20%
Catalytic Acid Piperidine (0.1 eq) +10%
Protection Group Boc +25%

Microwave-assisted synthesis reduces side reactions, particularly in cyclization steps, enhancing yields by 10–15%. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) ensures >95% purity.

Analytical Characterization

Successful synthesis is confirmed via:

  • 1H NMR : A singlet at δ 6.2–6.4 ppm corresponds to the coumarin’s C3 proton. The pyrazolo-pyrazine protons appear as multiplet signals between δ 3.8–4.2 ppm.
  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl of coumarin, while a peak at 1680 cm⁻¹ indicates the bridging carbonyl.
  • Mass Spectrometry : Molecular ion peaks at m/z 355.3 ([M+H]⁺) align with the compound’s molecular formula (C₁₉H₁₄N₄O₃).

化学反応の分析

Types of Reactions

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

科学的研究の応用

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one has several scientific research applications:

作用機序

The mechanism by which 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially modulating their activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrazine/Coumarin Hybrids

(a) Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29)
  • Core Structure : Shares the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine backbone.
  • Substituent : A 3-methylfuran-2-carbonyl group instead of chromen-2-one.
  • Activity : Inhibits respiratory syncytial virus (RSV) polymerase (65% yield, white solid) .
  • Key Difference : The furan substituent may enhance antiviral activity, whereas the coumarin moiety in the target compound could broaden pharmacological scope.
(b) Zanubrutinib (Brukinsa®)
  • Core Structure : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine, a close analog of the target compound’s pyrazine core.
  • Substituents: 4-Phenoxyphenyl and carboxamide groups.
  • Activity : Bruton’s tyrosine kinase (Btk) inhibitor for hematologic cancers .
  • Key Difference : The pyrimidine ring and carboxamide chain optimize kinase binding, while the target compound’s coumarin group may confer additional bioactivity.

Chromone/Pyrazole Derivatives

(a) 3(5)-(2-Hydroxyaryl)-5(3)-Substituted Pyrazoles
  • Core Structure : Pyrazole linked to 2-hydroxyaryl groups derived from chromones.
  • Synthesis : Formed via hydrazine-mediated condensation of chromones (e.g., Scheme 30 in ) .
  • Activity : Antimicrobial (against Candida albicans and Staphylococcus aureus) and antioxidant effects (IC₅₀ values: 10–50 μM) .
  • Key Difference : The target compound’s tetrahydropyrazolo-pyrazine core may enhance metabolic stability compared to simple pyrazoles.
(b) 6-Bromo-3-(1H-Pyrazol-3-yl)-2H-chromen-2-one
  • Core Structure : Chromen-2-one linked to a pyrazole ring.
  • Synthesis : Derived from 3-acetyl-6-bromo-2H-chromen-2-one and hydrazine hydrate .
  • Activity : Moderate antifungal activity (MIC: 25–50 μg/mL) .

Structural and Functional Analysis

Key Research Findings

  • Tetrahydropyrazolo[1,5-a]pyrazine Derivatives : Demonstrated utility in antiviral and kinase inhibition contexts due to their bicyclic rigidity and hydrogen-bonding capacity .
  • Coumarin-Pyrazole Hybrids : Exhibit broad-spectrum antimicrobial activity, often modulated by electron-withdrawing groups (e.g., bromine, trifluoromethyl) .
  • Structural Hybridization : Combining pyrazolo-pyrazine with coumarin may synergize kinase inhibition (via pyrazine’s interaction with ATP-binding pockets) and antimicrobial effects (via coumarin’s redox activity) .

生物活性

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound in focus has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance:

  • Mechanism : Inhibition of BRAF(V600E) and EGFR pathways.
  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, indicating potential for development as an anticancer agent .
Activity TypeTargetResult
AntitumorBRAF(V600E)Significant inhibition observed
AntitumorEGFRModerate inhibition observed

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to modulate inflammatory pathways effectively.

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Research Findings : In vitro assays indicated that the compound reduces the production of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens.

  • Mechanism : Disruption of bacterial cell wall synthesis.
  • Case Study : A derivative was tested against Staphylococcus aureus and showed promising results with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring influence the potency and selectivity of these compounds.

  • Substituent Effects : Introduction of electron-withdrawing groups enhances antitumor activity.
  • Ring Modifications : Alterations in the tetrahydropyrazole moiety can significantly affect pharmacokinetics and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one, and how can reaction yields be maximized?

  • Methodology : A regiocontrolled synthesis protocol involves alkylation and formylation of pyrazole precursors, followed by cyclization. For example, pyrazole-5-aldehydes are synthesized via alkylation with 2,2-dialkoxyethyl groups, then cyclized under acidic or thermal conditions to form the tetrahydropyrazolo[1,5-a]pyrazine core . Coupling with a chromen-2-one moiety (e.g., via amidation or nucleophilic acyl substitution) completes the synthesis. Optimize yields by controlling stoichiometry, solvent polarity (e.g., dioxane or MeOH), and catalysts (e.g., NaOt-Pent for coupling) .
  • Data : Scaling to multihundred-gram batches achieved 80–87% yields using sodium tert-pentoxide as a base .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use 1H/13C NMR to verify carbonyl (δ ~160–170 ppm) and pyrazine/chromenone aromatic signals. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated/observed). Elemental analysis validates C, H, N percentages (e.g., ±0.4% deviation from theoretical) .
  • Example : In analogous compounds, 1H NMR resolved diastereotopic protons in the tetrahydropyrazine ring (δ 3.5–4.5 ppm) and chromenone olefinic protons (δ 6.8–7.2 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence polarization for binding affinity or calorimetry for thermodynamic profiling. Cell-based assays (e.g., cytotoxicity in HeLa or HEK293) assess membrane permeability .
  • Data : Pyrazolo-pyrazine derivatives showed IC50 values <10 μM in kinase inhibition assays .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology : Employ chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis. For example, use (R)-BINOL-derived phosphoric acids to induce stereochemistry during cyclization. Chiral HPLC or SFC separates enantiomers, validated by optical rotation and circular dichroism .
  • Case Study : A similar tetrahydropyrazine derivative achieved >90% enantiomeric excess (ee) using HCl/dioxane for chiral resolution .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodology : Perform multivariate analysis to isolate substituent effects (e.g., meta-chloro vs. para-methoxy on chromenone). Use crystallography (if crystalline) or density functional theory (DFT) to model steric/electronic interactions. Replicate disputed assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Example : Substituents at the pyrazine 5-position (e.g., trifluoromethyl) increased metabolic stability but reduced solubility in SAR studies .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodology : Use CYP450 docking simulations (e.g., AutoDock Vina) to identify oxidation sites. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and hERG inhibition risk. Validate with in vitro microsomal stability assays .
  • Data : Analogous compounds showed high plasma protein binding (>95%) and t1/2 >4 hours in hepatic microsomes .

Q. What experimental designs address low reproducibility in scaled-up synthesis?

  • Methodology : Implement design of experiments (DoE) to optimize critical parameters (temperature, solvent ratio). Use inline PAT (process analytical technology) tools like FTIR for real-time monitoring. Purify via recrystallization (e.g., MeOH/H2O) or chromatography (silica gel, EtOAc/hexane) .
  • Case Study : Scaling a pyrazolo-pyrazine intermediate required reducing reaction time from 8 hrs to 5 hrs via microwave assistance (80°C, 300 W) .

Q. How can crystalline forms be characterized for patent applications?

  • Methodology : Perform X-ray powder diffraction (XRPD) to identify polymorphs. Differential scanning calorimetry (DSC) determines melting points and phase transitions. Patent claims should specify crystalline stability (>95% purity by HPLC) and dissolution profiles .

Tables of Key Data

Parameter Typical Value Reference
Synthetic Yield (optimized)80–87%
Melting Point Range220–265°C (varies by substituent)
logP (calculated)2.5–3.8
Enantiomeric Excess (ee)>90% (with chiral resolution)

Critical Analysis of Contradictions

  • Low Yields in Cyclization Steps : Discrepancies arise from solvent choice (e.g., dioxane vs. THF) and catalyst loading. achieved 87% yield with NaOt-Pent, while similar protocols using K2CO3 yielded <70% .
  • Biological Activity Variability : Fluorine substituents improved target affinity but increased cytotoxicity in some studies , while methoxy groups enhanced solubility without compromising activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。